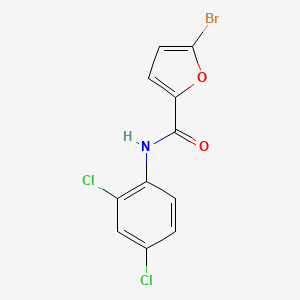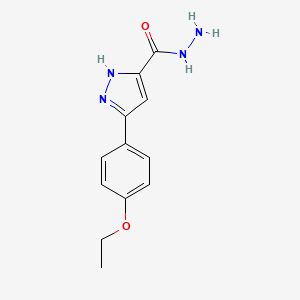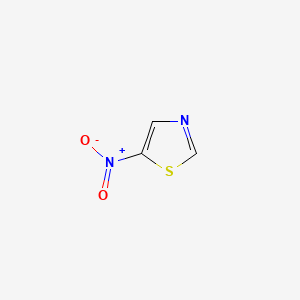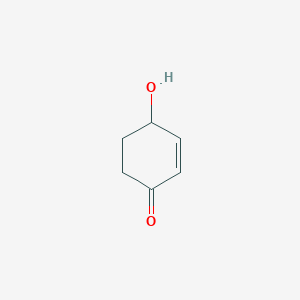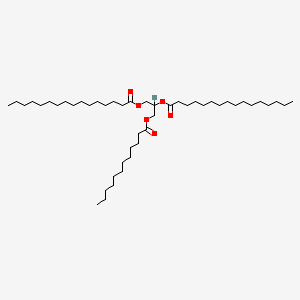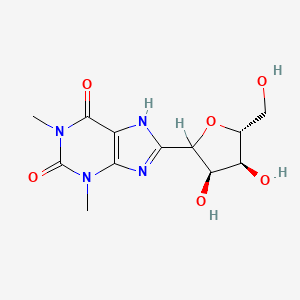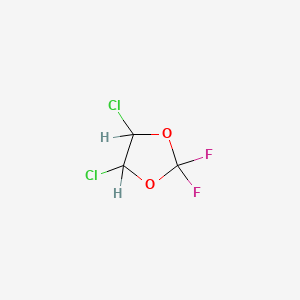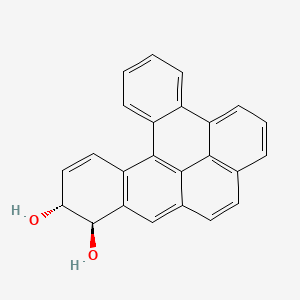
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene: is a polycyclic aromatic hydrocarbon (PAH) derivative. PAHs are organic compounds containing multiple aromatic rings. This compound is a metabolite of dibenzo(def,p)chrysene, which is known for its carcinogenic properties. The compound is of significant interest in toxicology and environmental chemistry due to its potential health impacts and its role in the metabolic pathways of PAHs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene typically involves the metabolic activation of dibenzo(def,p)chrysene by cytochrome P450 enzymes. This process includes the initial formation of an epoxide intermediate, which is then hydrolyzed to form the dihydrodiol compound .
Industrial Production Methods: The synthesis usually involves enzymatic reactions facilitated by hepatic microsomes from various species, including humans and rodents .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form reactive diol-epoxide metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products:
Diol-Epoxide Metabolites: These are highly reactive and can form DNA adducts, leading to mutagenesis and carcinogenesis.
Applications De Recherche Scientifique
Chemistry: The compound is used to study the metabolic pathways of PAHs and their activation by cytochrome P450 enzymes. It helps in understanding the formation of carcinogenic metabolites and their interactions with DNA .
Biology: In biological research, the compound is used to investigate the toxicological effects of PAHs. It is studied for its role in inducing oxidative stress and DNA damage .
Medicine: The compound is of interest in cancer research due to its potential to form DNA adducts and induce mutations. It is used to study the mechanisms of chemical carcinogenesis .
Industry: While not widely used in industry, the compound’s study provides insights into the environmental impact of PAHs and helps in developing strategies for pollution control and risk assessment .
Mécanisme D'action
The compound exerts its effects primarily through the formation of reactive diol-epoxide metabolites. These metabolites can readily react with DNA, forming adducts that can lead to mutations and carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, and the pathways involved include the activation by cytochrome P450 enzymes and subsequent hydrolysis by epoxide hydrolase .
Comparaison Avec Des Composés Similaires
Benzo[a]pyrene-7,8-dihydrodiol: Another PAH metabolite with similar carcinogenic properties.
Dibenzo[a,l]pyrene-11,12-dihydrodiol: A structurally similar compound with comparable metabolic pathways.
Uniqueness: Trans-11,12-dihydroxy-11,12-dihydrodibenzo(a,l)pyrene is unique due to its specific metabolic activation pathway and the formation of highly reactive diol-epoxide metabolites. Its study provides valuable insights into the mechanisms of PAH-induced carcinogenesis and the role of metabolic enzymes in this process .
Propriétés
Numéro CAS |
153857-27-3 |
|---|---|
Formule moléculaire |
C24H16O2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
(18R,19R)-hexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17(22),20-undecaene-18,19-diol |
InChI |
InChI=1S/C24H16O2/c25-20-11-10-18-19(24(20)26)12-14-9-8-13-4-3-7-16-15-5-1-2-6-17(15)23(18)22(14)21(13)16/h1-12,20,24-26H/t20-,24-/m1/s1 |
Clé InChI |
WRVXSEQFNZZEJV-HYBUGGRVSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
SMILES isomérique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H](C=C6)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C=C6)O)O |
Synonymes |
D-D-pyrene trans-11,12-Dihydroxy-11,12-dihydrodibenzo(a,l)pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


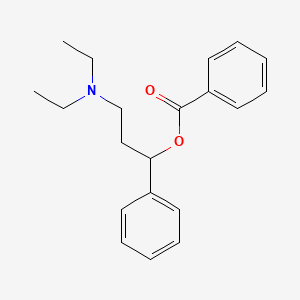

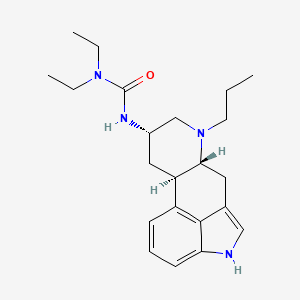
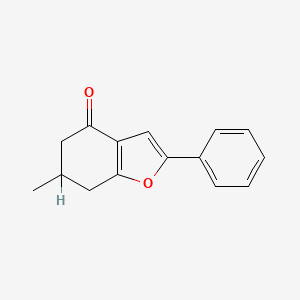
![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1205989.png)
